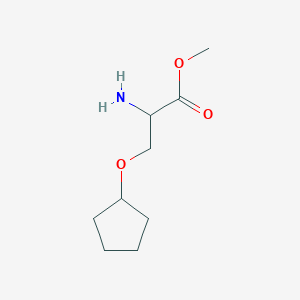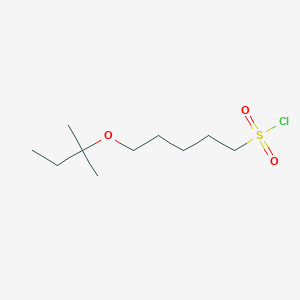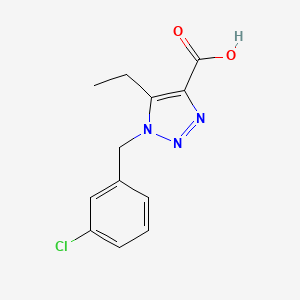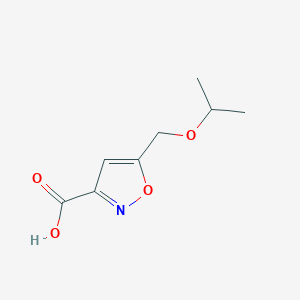
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is a member of the azetidin-3-ol family, characterized by a four-membered azetidine ring with a hydroxyl group and a substituted phenyl ring
Vorbereitungsmethoden
The synthesis of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with an appropriate azetidine precursor under specific conditions. One common method involves the use of a microwave-assisted Reformatsky reaction, which provides a convenient and efficient route to the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s biological activity is of interest for studying its potential effects on various biological systems.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This disruption induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and survivin and upregulating pro-apoptotic proteins like Bax .
Vergleich Mit ähnlichen Verbindungen
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit anticancer activity by targeting tubulin polymerization.
3-(4-Methylphenyl)azetidin-3-ol: This compound has a similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
3-(4-fluoro-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-9(7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
ONXNKSYFEAJCSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)


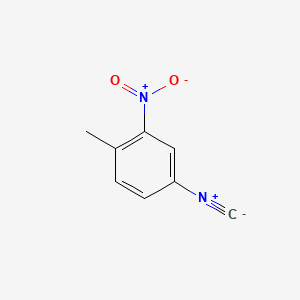
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

